An In-depth Technical Guide on the Synthesis and Characterization of C21H21BrN6O and Structurally Related Compounds
An In-depth Technical Guide on the Synthesis and Characterization of C21H21BrN6O and Structurally Related Compounds
Disclaimer: The specific chemical entity C21H21BrN6O is not well-documented in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the synthesis and characterization of a closely related, representative hypothetical molecule: 5-((1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Formula: C20H19BrN5O). The methodologies and techniques described are based on established principles for the synthesis and analysis of heterocyclic compounds containing bromophenyl, pyrazole, and triazole moieties, which are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3][4]
Proposed Synthesis Workflow
The synthesis of the target compound is proposed as a multi-step process, commencing with the construction of the substituted pyrazole core, followed by the elaboration of a side chain and subsequent cyclization to form the triazolone ring.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocols
Synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole (Intermediate 1)
This procedure is adapted from established methods for pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines.[5][6]
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Reaction: 1-(4-bromophenyl)hydrazine hydrochloride (10 mmol) and pentane-2,4-dione (10 mmol) are dissolved in ethanol (50 mL).
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Conditions: The mixture is refluxed for 4 hours.
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Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
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Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyrazole derivative.
Synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate 2)
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocyclic compounds.[7]
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Reagent Preparation: Phosphorus oxychloride (POCl3, 15 mmol) is added dropwise to ice-cooled dimethylformamide (DMF, 30 mL).
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Reaction: Intermediate 1 (10 mmol), dissolved in DMF (10 mL), is added to the Vilsmeier reagent. The mixture is heated to 60-70°C for 5 hours.
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Work-up: The reaction mixture is poured onto crushed ice and neutralized with a cold sodium hydroxide solution. The precipitated solid is filtered, washed with water, and dried.
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Purification: Recrystallization from ethanol affords the pure aldehyde.
Synthesis of 2-((1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-N-phenylhydrazine-1-carboxamide (Intermediate 3)
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Reaction: Intermediate 2 (10 mmol) and 4-phenylsemicarbazide (10 mmol) are dissolved in ethanol (50 mL) with a few drops of glacial acetic acid.
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Conditions: The mixture is refluxed for 6 hours.
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Work-up: Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Synthesis of 5-((1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Target Compound)
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Reaction: The semicarbazone (Intermediate 3, 5 mmol) is suspended in a suitable solvent like ethanol. An oxidizing agent, such as iron(III) chloride, is added portion-wise.
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Conditions: The mixture is heated to reflux for 8-10 hours to facilitate oxidative cyclization.
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Work-up: The solvent is evaporated, and the residue is treated with dilute hydrochloric acid. The resulting solid is filtered, washed thoroughly with water to remove inorganic salts, and then dried.
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Purification: The final compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
Characterization Data
The structural confirmation of the synthesized compounds would rely on a combination of spectroscopic methods and elemental analysis.[8][9][10]
Spectroscopic Data (Hypothetical)
| Technique | Expected Observations for the Target Compound |
| ¹H NMR | Signals corresponding to aromatic protons of the bromophenyl and phenyl rings, singlets for the two pyrazole methyl groups, a singlet for the methylene bridge protons, and a broad singlet for the triazolone N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons, pyrazole and triazolone ring carbons, methyl carbons, the methylene linker carbon, and a characteristic downfield signal for the triazolone carbonyl carbon. |
| IR (cm⁻¹) | Absorption bands for N-H stretching (around 3200-3300), C-H stretching (aromatic and aliphatic), a strong C=O stretching for the triazolone carbonyl (around 1700), and C-Br stretching. |
| Mass Spec. | An M+ peak corresponding to the molecular weight of C20H19BrN5O, along with a characteristic M+2 peak of similar intensity due to the bromine isotope (⁷⁹Br/⁸¹Br). |
Elemental Analysis Data
| Element | Theoretical % for C20H19BrN5O |
| Carbon (C) | 54.80 |
| Hydrogen (H) | 4.37 |
| Nitrogen (N) | 15.98 |
Potential Biological Activity and Signaling Pathways
Heterocyclic scaffolds containing pyrazole and triazole rings are prevalent in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][11][12] The presence of a bromophenyl group can further enhance lipophilicity and potency.[13]
It is plausible that the target compound could act as an inhibitor of protein kinases, a common mechanism for anticancer agents. Many kinase inhibitors feature nitrogen-rich heterocyclic cores that can interact with the ATP-binding pocket of the enzyme.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This diagram illustrates a potential mechanism where the synthesized compound inhibits a kinase (e.g., RAF) in the MAPK/ERK pathway, a critical cascade that regulates cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers.
Conclusion
This technical guide outlines a plausible synthetic route and characterization strategy for a novel heterocyclic compound with the molecular formula C21H21BrN6O, represented by a structurally similar analogue. The described methodologies are grounded in established organic chemistry principles and are applicable to a wide range of similar target molecules. The potential for such compounds to exhibit significant biological activity, particularly as kinase inhibitors, warrants their synthesis and further investigation in the context of drug discovery and development.
References
- 1. bohrium.com [bohrium.com]
- 2. ijpsr.info [ijpsr.info]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
